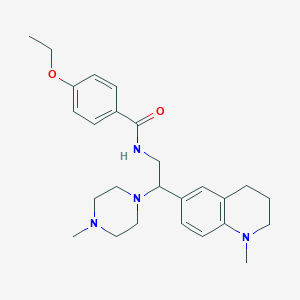

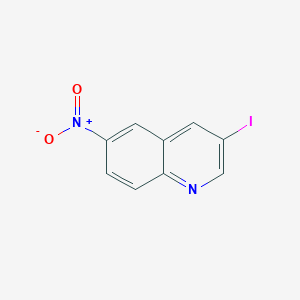

2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. In

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Toxicological Screenings

- In Vitro Metabolic Fate in Synthetic Cannabinoid Receptor Agonists: Research by Richter et al. (2022) explored the metabolic fate of synthetic cannabinoid receptor agonists, including compounds with a structure similar to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide. The study focused on identifying phase I and II metabolites of these compounds for toxicological screenings, highlighting the involvement of human carboxylesterases and various CYP isoforms in their metabolism. This research aids in understanding the biotransformation and potential toxicological impacts of such compounds (Richter et al., 2022).

Cardiac Electrophysiological Activity

- Synthesis and Cardiac Electrophysiological Activity of N-substituted Benzamides: A study by Morgan et al. (1990) investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. Though not directly on 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, this research explores compounds with similar functional groups, providing insights into their potential as class III electrophysiological agents (Morgan et al., 1990).

Inhibition of Carbonic Anhydrase Isoforms

- Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Compounds: Research by Ulus et al. (2013) focused on the synthesis of novel acridine sulfonamide compounds, examining their inhibitory activity against various carbonic anhydrase isoforms. This study provides a perspective on how sulfonamide compounds, such as 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, could potentially interact with human enzymes, offering valuable insights for medical and biochemical applications (Ulus et al., 2013).

Antiproliferative Effects in Cancer Cells

- Antiproliferative Effects in Cancer Cells Including Cancer Stem Cells: The study by Rotili et al. (2012) investigated the chemical modifications of benzamide derivatives, including sulfonamide analogs, to develop SIRT1/2 inhibitors. These compounds, including those structurally related to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, showed significant antiproliferative effects in various cancer cell lines and stem cells. This research highlights the potential use of similar compounds in cancer treatment (Rotili et al., 2012).

Eigenschaften

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O4S/c21-20(22)30(28,29)17-6-2-1-5-16(17)18(26)24-12-14-7-10-25(11-8-14)19(27)15-4-3-9-23-13-15/h1-6,9,13-14,20H,7-8,10-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRKLFDVWRTVHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide](/img/structure/B2823069.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2823072.png)

![4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2823075.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)